N-(3-(Dimethylamino)propyl)-N-((phenylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide
Description
N-(3-(Dimethylamino)propyl)-N-((phenylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in medicine and research.
Properties
CAS No. |
126554-49-2 |
|---|---|
Molecular Formula |
C30H37N5O2 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(phenylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C30H37N5O2/c1-4-14-34-20-22(17-25-24-12-8-13-26-28(24)21(19-31-26)18-27(25)34)29(36)35(16-9-15-33(2)3)30(37)32-23-10-6-5-7-11-23/h4-8,10-13,19,22,25,27,31H,1,9,14-18,20H2,2-3H3,(H,32,37)/t22-,25?,27-/m1/s1 |
InChI Key |
LGBXTXLXCHYMNS-QLOWOONCSA-N |
Isomeric SMILES |
CN(C)CCCN(C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
CN(C)CCCN(C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-N-((phenylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide typically involves multiple steps, including the formation of the ergoline core and subsequent functionalization. Common reagents and conditions may include:
Starting Materials: Ergoline derivatives, dimethylamine, phenyl isocyanate, and allyl bromide.
Reaction Conditions: Solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Dimethylamino)propyl)-N-((phenylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems and potential therapeutic uses.
Medicine: Investigating its pharmacological properties and potential as a drug candidate.
Industry: Use in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(3-(Dimethylamino)propyl)-N-((phenylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Receptors, enzymes, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Ergoline Derivatives: Compounds like lysergic acid diethylamide (LSD) and ergotamine.
Dimethylamino Compounds: Similar structures with dimethylamino groups.
Phenylamino Compounds: Compounds containing phenylamino groups.
Uniqueness
N-(3-(Dimethylamino)propyl)-N-((phenylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide is unique due to its specific combination of functional groups and its potential pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
